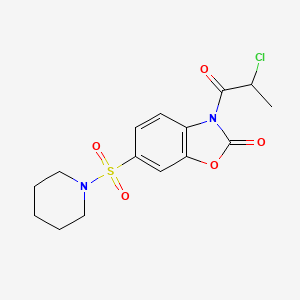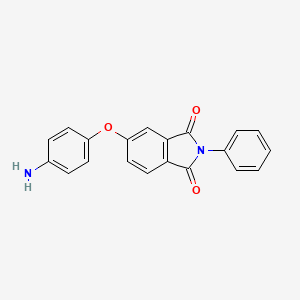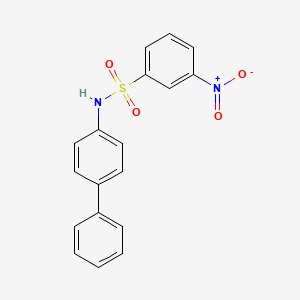![molecular formula C25H27N7O B14950446 (2Z)-2-{2-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}acenaphthylen-1(2H)-one](/img/structure/B14950446.png)
(2Z)-2-{2-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}acenaphthylen-1(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (2Z)-2-{2-[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}-1,2-DIHYDROACENAPHTHYLEN-1-ONE is a complex organic molecule featuring a triazine ring substituted with piperidine groups and a hydrazone linkage to a dihydroacenaphthylene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-{2-[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}-1,2-DIHYDROACENAPHTHYLEN-1-ONE typically involves multiple steps:
Formation of the Triazine Core: The triazine core can be synthesized by reacting cyanuric chloride with piperidine under controlled conditions to introduce the piperidine groups.
Hydrazone Formation: The hydrazone linkage is formed by reacting the triazine derivative with hydrazine hydrate.
Coupling with Dihydroacenaphthylene: The final step involves coupling the hydrazone intermediate with dihydroacenaphthylene under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazone linkage, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the triazine ring or the hydrazone linkage, potentially yielding amine derivatives.
Substitution: The piperidine groups on the triazine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the hydrazone linkage.
Reduction: Amine derivatives of the triazine ring or hydrazone linkage.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, potentially serving as a catalyst in various organic reactions.
Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules.
Biology
Drug Development: Due to its structural complexity, the compound may exhibit biological activity, making it a candidate for drug development studies.
Medicine
Industry
Materials Science: The compound’s unique structure may lend itself to applications in the development of new materials with specific properties.
Mécanisme D'action
The mechanism by which (2Z)-2-{2-[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}-1,2-DIHYDROACENAPHTHYLEN-1-ONE exerts its effects is likely related to its ability to interact with specific molecular targets. The triazine ring and hydrazone linkage may facilitate binding to enzymes or receptors, modulating their activity. Pathways involved could include signal transduction or metabolic processes, depending on the specific biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2Z)-2-{2-[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}-1,2-DIHYDROACENAPHTHYLEN-1-ONE: Similar structure with morpholine groups instead of piperidine.
(2Z)-2-{2-[4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}-1,2-DIHYDROACENAPHTHYLEN-1-ONE: Similar structure with pyrrolidine groups instead of piperidine.
Uniqueness
The uniqueness of (2Z)-2-{2-[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}-1,2-DIHYDROACENAPHTHYLEN-1-ONE lies in its specific substitution pattern and the presence of the hydrazone linkage, which may confer distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C25H27N7O |
|---|---|
Poids moléculaire |
441.5 g/mol |
Nom IUPAC |
(2Z)-2-[[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene]acenaphthylen-1-one |
InChI |
InChI=1S/C25H27N7O/c33-22-19-12-8-10-17-9-7-11-18(20(17)19)21(22)29-30-23-26-24(31-13-3-1-4-14-31)28-25(27-23)32-15-5-2-6-16-32/h7-12H,1-6,13-16H2,(H,26,27,28,30)/b29-21- |
Clé InChI |
SVQSFHRTMICBNF-ANYBSYGZSA-N |
SMILES isomérique |
C1CCN(CC1)C2=NC(=NC(=N2)N/N=C\3/C4=CC=CC5=C4C(=CC=C5)C3=O)N6CCCCC6 |
SMILES canonique |
C1CCN(CC1)C2=NC(=NC(=N2)NN=C3C4=CC=CC5=C4C(=CC=C5)C3=O)N6CCCCC6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(Z)-(2-ethoxynaphthalen-1-yl)methylidene]-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide](/img/structure/B14950377.png)


![N-(4-Bromophenyl)-N-({N'-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)methanesulfonamide](/img/structure/B14950404.png)
![N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-1-[(4-methylphenyl)sulfonyl]piperidine-4-carbohydrazide](/img/structure/B14950414.png)
![3-Fluoro-N-({N'-[(1E)-1-(furan-2-YL)ethylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B14950426.png)

![[ethane-1,2-diylbis(1H-tetrazole-1,5-diyl)]bis(N,N-dimethylmethanamine)](/img/structure/B14950434.png)
![Bis[4-(dimethylamino)phenyl]methanone [4-(2-naphthyl)-1,3-thiazol-2-YL]hydrazone](/img/structure/B14950436.png)

![N-({N'-[(E)-(2-Hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)-N-phenylbenzenesulfonamide](/img/structure/B14950444.png)

![N-[2-(4-fluorophenyl)ethyl]-N'-propylethanediamide](/img/structure/B14950449.png)
![2-phenyl-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B14950452.png)
